![molecular formula C17H12O3 B14286869 3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione CAS No. 116369-68-7](/img/no-structure.png)
3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Benzylspiro[indene-2,2’-oxirane]-1,3-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzyl group attached to a spiro[indene-2,2’-oxirane] core, which includes an oxirane (epoxide) ring fused to an indene moiety. The presence of the spiro linkage imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzylspiro[indene-2,2’-oxirane]-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indene derivative, followed by the introduction of the oxirane ring through an epoxidation reaction. The benzyl group is then introduced via a nucleophilic substitution reaction.
Preparation of Indene Derivative: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Epoxidation: The indene derivative undergoes epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of 3’-Benzylspiro[indene-2,2’-oxirane]-1,3-dione may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Benzylspiro[indene-2,2’-oxirane]-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of various benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Benzylspiro[indene-2,2’-oxirane]-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[indene-2,2’-oxirane]: Lacks the benzyl group but shares the spirocyclic core structure.
Benzylindene: Contains the benzyl group but lacks the oxirane ring.
Spiro[indene-2,2’-pyrrolidine]: Similar spirocyclic structure but with a pyrrolidine ring instead of an oxirane.
Uniqueness
3’-Benzylspiro[indene-2,2’-oxirane]-1,3-dione is unique due to the combination of the benzyl group, spirocyclic indene core, and oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
116369-68-7 | |
Molekularformel |
C17H12O3 |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
3'-benzylspiro[indene-2,2'-oxirane]-1,3-dione |
InChI |
InChI=1S/C17H12O3/c18-15-12-8-4-5-9-13(12)16(19)17(15)14(20-17)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI-Schlüssel |
DXWGNIWKPKCMBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C3(O2)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.